Chloromethyltriisopropoxysilane
Overview
Description
Synthesis and Reactivity of Martin’s Spirosilane-Derived Chloromethylsilicate
The synthesis of chloromethylsilicate with Martin's ligands was achieved through the addition of chloromethyllithium to spirosilane. This compound exhibits reactivity with strong nucleophiles, leading to the displacement of the chloride. Additionally, Lewis acidic conditions or the addition of a Lewis base can trigger a rearrangement to form a new spirosilane with a six-membered ring. The mechanism of these rearrangements was explored using DFT calculations .
A General, High-Yield Reaction for the Formation of (Chloromethyl)oligosilanes
High yields of (chloromethyl)oligosilanes were synthesized through the reaction of chlorooligosilanes with in situ generated (chloromethyl)lithium from bromochloromethane and n-butyllithium at -60°C. This method also allowed for the production of bis(chloromethyl)silanes from dichlorosilanes .
The Synthesis and Reactions of Certain Disilanes Containing Chloromethyl Groups
New organofunctional disilanes containing chloromethyl groups were synthesized and their reactions studied. Intramolecular rearrangements with anhydrous aluminum chloride or sodium ethoxide in ethanol were observed, leading to different products depending on the reaction conditions. Other reactions typical of chloromethyl derivatives of monosilane were also examined .
The Preparation and Some Reactions of (Chloromethyl)-tert-butyldimethylsilane
(Chloromethyl)-tert-butyldimethylsilane was prepared through a series of reactions starting from (chloromethyl)isopropenyldimethylsilane. This compound was found to undergo intramolecular rearrangement with aluminum chloride and could react with sodium methoxide in methanol to replace the chlorine atom with a methoxyl group .
Synthesis of (Chloromethyl) bis (4-fluorophenyl) methylsilane
This intermediate for the fungicide flusilazole was synthesized with high yield and purity using a Grignard reagent from 1-bromo-4-fluorobenzene and dichloro(chloromethyl)methylsilane. The synthesis process was optimized to control impurities and improve the purity of the intermediate .
(Chloromethyl)trimethylsilane at 160 K
The molecular structure of (chloromethyl)trimethylsilane was analyzed at 160 K, revealing that the C—Si—C bond angles involving the chloromethyl group are slightly smaller than those involving only methyl groups. This is attributed to the electronegative and steric effects of the Cl atom .
Synthesis of Chloro(chloromethyl)methylphenylsilane and Its Derivatives
A series of new organosilicon compounds with chloromethyl and phenyl groups attached to the silicon atom were prepared. The properties of these compounds were investigated, including their reactivity with potassium methacrylate in the presence of HCl .
Chloromethylation of Poly(methylphenylsilane)
The chloromethylation of poly(methylsilane) was achieved using chloromethyl methyl ether catalyzed by tin(IV) chloride in chloroform solution at 0°C. An alternative method with less hazardous conditions was also reported. The effects of chloromethylation on the polymer molecular-weight parameters were discussed .
Scientific Research Applications
Sol-Gel Chemistry
- Chloromethyltriisopropoxysilane is used in sol-gel chemistry for forming gels through polymerization under varying conditions. It's particularly effective in organotrialkoxysilanes, facilitating the introduction of organic functionalities into sol-gel materials (Loy et al., 2000).
Dehydrogenative Coupling
- It plays a role in the dehydrogenative coupling of hydrosilanes with alcohols, offering a more atom-economic alternative in the synthesis of alkoxysilanes, used in various chemical applications (Skrodzki et al., 2018).
Material Synthesis and Modification
- Chloromethyltriisopropoxysilane is used in the synthesis and modification of materials, such as in the preparation of (chloromethyl)-tert-butyldimethylsilane for subsequent chemical reactions (Kumada et al., 1964).
Synthesis of Silica Aerogels
- It is utilized in the synthesis of silica aerogels with high surface area and pore volume, beneficial for applications requiring low-density and high-transparency materials (Parale et al., 2018).
Functionalization of Surfaces
- Chloromethyltriisopropoxysilane is instrumental in surface functionalization, such as in the modification of silica spheres for forensic applications like latent fingerprint detection (Huang et al., 2015).
Surface Coating Applications
- Its derivatives are used in surface coating applications, where their functionality can be enhanced through photochemical reactions (Tucker-Schwartz et al., 2011).
Hydrolysis/Condensation Behaviour
- It also features in studies exploring the hydrolysis and condensation behaviors of methacryloyloxymethylalkoxysilanes, crucial for understanding chemical reactivity and kinetics (Altmann & Pfeiffer, 2003).
Tissue Engineering
- In the field of tissue engineering, chloromethyltriisopropoxysilane derivatives are used for creating patterned surfaces to guide bone cell organization and mineralization, essential for the development of tissue engineering materials (Healy et al., 1996).
Safety And Hazards
Future Directions
While specific future directions for Chloromethyltriisopropoxysilane are not mentioned in the search results, it’s worth noting that research in the field of chemical synthesis and material science is ongoing. Advancements in these areas could potentially impact the use and synthesis of compounds like Chloromethyltriisopropoxysilane .
properties
IUPAC Name |
chloromethyl-tri(propan-2-yloxy)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23ClO3Si/c1-8(2)12-15(7-11,13-9(3)4)14-10(5)6/h8-10H,7H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKYAANYXZKYEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](CCl)(OC(C)C)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584422 | |
Record name | (Chloromethyl)tris[(propan-2-yl)oxy]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyltriisopropoxysilane | |
CAS RN |
18162-82-8 | |
Record name | (Chloromethyl)tris[(propan-2-yl)oxy]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloromethyltriisopropoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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